Calcifediol-D6

Catalog No.
S996273
CAS No.
78782-98-6
M.F
C27H44O2
M. Wt
406.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcifediol-D6

CAS Number

78782-98-6

Product Name

Calcifediol-D6

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

406.7 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3

InChI Key

JWUBBDSIWDLEOM-QFVHMXLQSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O

Applications in Pharmacokinetic Studies

One of the primary applications of Calcifediol-D6 lies in pharmacokinetic studies. Due to the presence of deuterium atoms, Calcifediol-D6 can be easily distinguished from endogenous Calcifediol in the body using mass spectrometry techniques. This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Calcifediol following administration. By comparing the levels of Calcifediol-D6 and unlabeled Calcifediol in blood and tissues, scientists can gain valuable insights into the body's handling of vitamin D metabolites. For instance, studies can assess factors affecting Calcifediol absorption, distribution to target organs, and its rate of conversion to the active form of vitamin D, calcitriol [].

Investigating Vitamin D Metabolism Pathways

Calcifediol-D6 can also be a valuable tool in elucidating the specific pathways involved in vitamin D metabolism. By administering Calcifediol-D6 and monitoring the appearance of labeled metabolites in various tissues, researchers can identify the enzymes and organs responsible for Calcifediol's conversion to other vitamin D forms. This information can shed light on potential disruptions in vitamin D metabolism that might contribute to certain health conditions [].

Understanding Vitamin D Interactions with Other Drugs

Calcifediol-D6 can also be used to investigate potential interactions between vitamin D and other medications. By co-administering Calcifediol-D6 with another drug and monitoring its metabolism, researchers can determine if the drug affects the absorption, distribution, or metabolism of Calcifediol. This information is crucial for ensuring the safety and efficacy of co-administered medications [].

Calcifediol-D6, also known as 25-hydroxy Vitamin D3-D6, is a stable isotope of calcifediol, which is a critical metabolite of Vitamin D3 (cholecalciferol). The compound is produced in the liver through the hydroxylation of Vitamin D3 and serves as a precursor to the active form of Vitamin D, calcitriol (1,25-dihydroxy Vitamin D3). The molecular formula of Calcifediol-D6 is C27H44O2, with a molecular weight of 400.65 g/mol . This compound is particularly significant in research settings due to its unique isotopic labeling that allows for tracing and studying metabolic pathways involving Vitamin D.

Calcifediol-D6, like calcifediol, is not directly responsible for vitamin D's biological effects. Instead, it serves as a substrate and binds to the vitamin D receptor (VDR). This binding event initiates a cascade of cellular responses, though the exact details are still under investigation. []

  • Information on the specific safety profile of Calcifediol-D6 is limited due to its use primarily in research settings.
  • However, calcifediol itself is generally considered safe at recommended doses. Very high doses of vitamin D, however, can lead to toxicity. []
  • As a research chemical, it is recommended to follow general laboratory safety practices when handling Calcifediol-D6.

Calcifediol-D6 undergoes several important biochemical transformations:

  • Hydroxylation: In the liver, calcifediol-D6 can be further hydroxylated by the enzyme 25-hydroxyvitamin D-1α-hydroxylase to form calcitriol. This reaction is primarily regulated by parathyroid hormone and occurs mainly in the kidneys .
  • Inactivation: Calcifediol-D6 can also be converted into 24,25-dihydroxycholecalciferol through 24-hydroxylation, mediated by CYP24A1. This pathway leads to the inactivation of calcitriol .
  • Binding: In circulation, calcifediol-D6 binds to vitamin D-binding protein, which facilitates its transport and bioavailability in the bloodstream .

Calcifediol-D6 exhibits biological activities similar to those of its non-labeled counterpart. It plays a crucial role in calcium homeostasis and bone metabolism. The compound is involved in various physiological processes, including:

  • Calcium Regulation: Calcifediol-D6 contributes to maintaining serum calcium levels by promoting intestinal absorption of calcium.
  • Bone Health: It is essential for osteoblast function and bone mineralization.
  • Immune Function: Calcifediol-D6 has been shown to influence immune responses, potentially modulating inflammation and autoimmune conditions .

The synthesis of Calcifediol-D6 typically involves:

  • Starting Material: Cholesta-5,7-diene-3β,25-diol is used as a precursor.
  • Photoirradiation: The precursor is subjected to ultraviolet light in a controlled environment (photo reactor) to initiate the hydroxylation process.
  • Chromatography: The resulting product is purified through column chromatography using silica gel or Florisil as the stationary phase .
  • Recrystallization: Further purification may involve recrystallization from organic solvents like methanol or chloroform.

Calcifediol-D6 has several applications:

  • Research Tool: Its isotopic labeling makes it valuable for studying Vitamin D metabolism and its effects on health.
  • Clinical Diagnostics: It can be used as a biomarker to assess Vitamin D status in patients.
  • Therapeutic Potential: Investigations are ongoing into its potential therapeutic uses in conditions associated with Vitamin D deficiency .

Studies have indicated that Calcifediol-D6 interacts with various biological systems:

  • Receptor Binding: It acts as an agonist for the vitamin D receptor, influencing gene expression related to calcium and bone metabolism.
  • Drug Interactions: Research suggests that calcifediol may interact with other medications affecting calcium metabolism or those that alter liver enzyme activity responsible for its metabolism .

Calcifediol-D6 shares structural similarities with other vitamin D metabolites but has unique properties due to its isotopic labeling. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
CholecalciferolC27H44OPrecursor to calcifediol; not hydroxylated
ErgocalciferolC28H46OPlant-derived; less potent than cholecalciferol
CalcitriolC27H44O3Active form of Vitamin D; regulates calcium levels
25-HydroxyergocalciferolC28H46O2Metabolite of ergocalciferol; similar function

Calcifediol-D6's distinct isotopic labeling allows researchers to trace its metabolic pathways more effectively compared to these other compounds. This feature enhances its utility in research settings focused on vitamin D metabolism and related health outcomes .

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

406.371791118 g/mol

Monoisotopic Mass

406.371791118 g/mol

Heavy Atom Count

29

UNII

378HY809HV

GHS Hazard Statements

H301+H311 (97.44%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (97.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

78782-98-6

Dates

Modify: 2023-08-16

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